Cas no 2089712-75-2 (3-amino-2-(morpholin-4-yl)propanamide)

3-amino-2-(morpholin-4-yl)propanamide 化学的及び物理的性質
名前と識別子
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- 4-Morpholineacetamide, α-(aminomethyl)-
- 3-amino-2-(morpholin-4-yl)propanamide
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- インチ: 1S/C7H15N3O2/c8-5-6(7(9)11)10-1-3-12-4-2-10/h6H,1-5,8H2,(H2,9,11)
- InChIKey: XTBRIWHIYPKHTJ-UHFFFAOYSA-N
- ほほえんだ: N1(C(CN)C(N)=O)CCOCC1
じっけんとくせい
- 密度みつど: 1.193±0.06 g/cm3(Predicted)
- ふってん: 355.3±42.0 °C(Predicted)
- 酸性度係数(pKa): 16.00±0.50(Predicted)
3-amino-2-(morpholin-4-yl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-345740-1.0g |
3-amino-2-(morpholin-4-yl)propanamide |
2089712-75-2 | 1.0g |
$0.0 | 2023-02-22 | ||
Enamine | EN300-345740-1g |
3-amino-2-(morpholin-4-yl)propanamide |
2089712-75-2 | 1g |
$0.0 | 2023-09-03 |
3-amino-2-(morpholin-4-yl)propanamide 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
3-amino-2-(morpholin-4-yl)propanamideに関する追加情報
3-Amino-2-(Morpholin-4-Yl)Propanamide: A Comprehensive Overview
The compound with CAS No. 2089712-75-2, commonly referred to as 3-amino-2-(morpholin-4-yl)propanamide, is a versatile and intriguing molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines an amino group and a morpholine ring within a single molecule, making it a valuable substrate for various chemical transformations and applications.
3-Amino-2-(morpholin-4-yl)propanamide is synthesized through a series of well-established organic reactions, including nucleophilic substitution and amide bond formation. The molecule's structure is particularly notable for its morpholine moiety, which is known for its ability to form hydrogen bonds and participate in various non-covalent interactions. These properties make it an attractive candidate for drug design, where such interactions are critical for bioavailability and target binding.
Recent studies have highlighted the potential of 3-amino-2-(morpholin-4-yl)propanamide in the development of novel therapeutic agents. For instance, researchers have explored its role as a precursor in the synthesis of bioactive compounds with anti-inflammatory and antioxidant properties. The compound's ability to undergo further functionalization has also been leveraged in the creation of advanced materials, such as stimuli-responsive polymers and self-healing materials.
In terms of physical properties, 3-amino-2-(morpholin-4-yl)propanamide exhibits a melting point of approximately 185°C and is soluble in common organic solvents like dichloromethane and ethanol. Its solubility profile makes it suitable for use in various laboratory settings, including chromatographic separations and spectroscopic analyses.
The latest research on this compound has focused on its application in green chemistry. Scientists have developed environmentally friendly synthesis routes that minimize waste and reduce the use of hazardous reagents. These advancements not only enhance the sustainability of chemical processes but also align with global efforts to promote eco-friendly practices in industry.
Furthermore, 3-amino-2-(morpholin-4-yl)propanamide has been investigated for its potential in drug delivery systems. Its ability to form stable complexes with other molecules makes it a promising candidate for encapsulating drugs and delivering them to specific targets within the body. This application holds significant potential in improving the efficacy of treatments for various diseases, including cancer and inflammatory disorders.
In conclusion, 3-amino-2-(morpholin-4-yl)propanamide (CAS No. 2089712-75-2) is a multifaceted compound with a wide range of applications across different scientific disciplines. Its unique structure, combined with its favorable chemical properties, positions it as a valuable tool for researchers seeking innovative solutions in drug development, materials science, and sustainable chemistry.
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